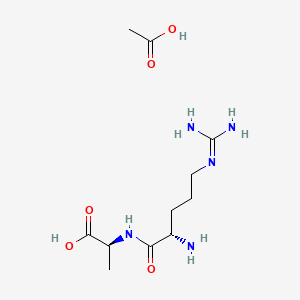
(1S)-1-(4-Cyclopentyloxyphenyl)ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(4-Cyclopentyloxyphenyl)ethylamine, also known as 1-cyclopentyl-1-phenylethylamine or CPEA, is a synthetic compound that has recently been investigated for its potential pharmacological applications. CPEA is a chiral molecule, meaning it can exist in two distinct forms, and is a derivative of the phenylethylamine family of compounds. This molecule has been studied for its potential use as a stimulant, an analgesic, and an antidepressant. In addition, CPEA has been studied for its ability to induce anxiolytic and antidepressant effects in animal models. This article will discuss the synthesis of CPEA, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its potential future directions.
Wissenschaftliche Forschungsanwendungen
CPEA has been studied for its potential use as a stimulant, an analgesic, and an antidepressant. In addition, CPEA has been studied for its ability to induce anxiolytic and antidepressant effects in animal models. CPEA has also been investigated for its ability to interact with the serotonin transporter, and for its potential use as a novel therapeutic agent for the treatment of depression.
Wirkmechanismus
The mechanism of action of CPEA is not yet fully understood. However, it has been suggested that CPEA binds to serotonin transporters in the brain and inhibits their activity, resulting in increased levels of serotonin in the brain. In addition, CPEA has been shown to interact with other neurotransmitter systems, such as the dopaminergic and noradrenergic systems, which may also contribute to its antidepressant effects.
Biochemical and Physiological Effects
CPEA has been shown to have a variety of biochemical and physiological effects. In animal models, CPEA has been shown to increase levels of serotonin, dopamine, and noradrenaline in the brain. In addition, CPEA has been shown to have anti-inflammatory, anti-oxidant, and neuroprotective effects. CPEA has also been shown to reduce anxiety and depression-like behaviors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
CPEA has several advantages for laboratory experiments. CPEA is a relatively simple molecule to synthesize, and is relatively inexpensive. In addition, CPEA is a chiral molecule, meaning that it can be used to study the effects of different isomers on biological systems. However, CPEA has some limitations. CPEA is not orally active, meaning that it must be administered via injection or inhalation. In addition, CPEA has a short half-life, meaning that its effects do not last very long.
Zukünftige Richtungen
Despite its potential pharmacological applications, the effects of CPEA are still not fully understood. Therefore, there are several potential future directions for research on CPEA. These include further investigation of its mechanism of action, its potential therapeutic effects, and its potential toxicity. In addition, further research on the effects of different isomers of CPEA on biological systems may yield new insights into its potential pharmacological applications. Finally, further research on the pharmacokinetics and pharmacodynamics of CPEA may reveal new therapeutic possibilities.
Synthesemethoden
CPEA can be synthesized via a two-step process. The first step involves the reaction of cyclopentanone with benzaldehyde to form a Schiff base. This Schiff base is then reduced with sodium borohydride to yield the desired product, CPEA. The reaction is typically carried out in anhydrous methanol, and the reaction time is typically around 30 minutes.
Eigenschaften
IUPAC Name |
(1S)-1-(4-cyclopentyloxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10(14)11-6-8-13(9-7-11)15-12-4-2-3-5-12/h6-10,12H,2-5,14H2,1H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNECCLNJJLLHAO-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC2CCCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)OC2CCCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-2,2-difluoro-6-nitrobenzo[1,3]dioxole](/img/structure/B6357007.png)











![(1S)-1-[4-Methyl-5-[2-(trifluoromethyl)-4-pyridyl]-2-pyridyl]ethanamine](/img/structure/B6357118.png)